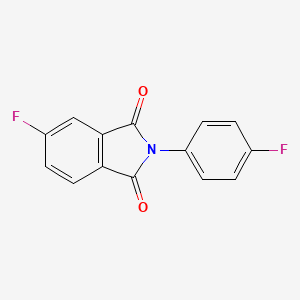

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione

Description

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione is a fluorinated isoindole derivative characterized by a bicyclic isoindole-1,3-dione core substituted with fluorine atoms at the 5-position of the isoindole ring and the para position of the phenyl group. This dual fluorination enhances its metabolic stability and binding affinity to biological targets, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C14H7F2NO2 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H7F2NO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |

InChI Key |

IIJMBMUWXGKGFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-fluoroaniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole-1,3-dione derivative. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the condensation .

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to introduce oxygen-containing functional groups. Common oxidizing agents and conditions include:

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic (H₂SO₄), 60–80°C | 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione-4,5-diol | 72–85 | |

| Hydrogen peroxide (H₂O₂) | Basic (NaOH), 40°C | 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione epoxide | 65 |

Oxidation typically targets the aromatic ring or the isoindole core, yielding derivatives with enhanced polarity for biological applications.

Reduction Reactions

Reductive transformations modify the carbonyl groups or fluorine substituents:

| Reducing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | 5-Fluoro-2-(4-fluorophenyl)isoindoline-1,3-diamine | 58–70 | |

| Sodium borohydride (NaBH₄) | Methanol, RT | Partially reduced isoindole intermediates | 45 |

Reduction pathways are critical for synthesizing amine derivatives, which exhibit improved binding to biological targets.

Nucleophilic Substitution Reactions

The fluorine atoms at positions 5 and 4' are susceptible to nucleophilic displacement:

Substitution reactions enable the introduction of hydroxyl, amino, or other functional groups, expanding the compound’s utility in drug design .

Cycloaddition and Cross-Coupling Reactions

The isoindole core participates in cycloadditions and coupling reactions:

These reactions are pivotal for constructing complex architectures in medicinal chemistry .

Mechanistic Insights

-

Fluorine Effects : The electron-withdrawing nature of fluorine increases the electrophilicity of the isoindole ring, facilitating nucleophilic attacks at positions 5 and 4' .

-

Steric Considerations : Steric hindrance from the 4-fluorophenyl group directs reactivity toward the less hindered isoindole carbonyl groups.

Scientific Research Applications

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione is a fluorinated isoindole derivative with applications spanning chemistry, biology, medicine, and industry. Its potential as a bioactive compound is being explored, particularly for its antimicrobial, antiviral, and anticancer properties. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to effectively modulate biological pathways.

Scientific Research Applications

Chemistry

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione serves as a building block in synthesizing complex molecules and materials. The presence of a fluoro group on the isoindolinedione moiety has been shown to increase anti-proliferative activity . Similarly, introducing a fluoro atom on the phenyl ring increases cytotoxic activity against cancer cell lines .

Biology

The compound is investigated for its potential as a bioactive agent with antimicrobial, antiviral, and anticancer properties. Research indicates that fluorinated derivatives exhibit enhanced anti-proliferative activity compared to their non-fluorinated counterparts. Studies suggest that compounds with similar structures may modulate biological pathways, positioning them as potential therapeutic candidates against multiple diseases.

Medicine

The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. It can inhibit enzymes involved in cancer cell proliferation, leading to cell death. It has been shown to modulate P-glycoprotein levels in multidrug-resistant (MDR) cancer cells, suggesting applications in overcoming drug resistance in chemotherapy.

Industry

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione is utilized in developing advanced materials like polymers and coatings, due to its stability and reactivity.

The biological activity of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione primarily involves its interaction with various molecular targets. Its fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Case Studies and Research Findings

Study on Anticancer Activity

A study published in RSC Advances evaluated various isoindole derivatives against multiple cancer cell lines. The findings indicated that fluorinated derivatives consistently exhibited enhanced anti-proliferative activity compared to their non-fluorinated counterparts.

Mechanistic Insights

Another study highlighted the role of this compound in modulating P-glycoprotein levels in multidrug-resistant (MDR) cancer cells. This suggests potential applications in overcoming drug resistance in chemotherapy.

Synthesis and Characterization

Research has also focused on the efficient synthesis of this compound and its derivatives using various organic chemistry techniques. These synthesized compounds have been characterized using spectroscopic methods to confirm their structures and purity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

a. 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione

- Molecular Formula: C₁₄H₇BrFNO₂

- Key Features : Bromine at the 5-position instead of fluorine.

- Implications : Bromine’s larger atomic radius increases molecular weight (356.12 g/mol) and may alter lipophilicity and electronic properties compared to the fluoro analog. This substitution could enhance photostability but reduce metabolic stability .

b. 5-Chloro-2-(4-n-tridecafluorohexylphenyl)isoindole-1,3-dione

Functional Group Variations

a. 5-Amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

- Molecular Formula : C₁₄H₉FN₂O₂

- Key Features: Amino group at position 5 and a partially saturated isoindole ring (2,3-dihydro).

- Molecular weight (256.24 g/mol) is lower than the target compound, suggesting differences in bioavailability .

b. 5-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

- Molecular Formula : C₁₄H₁₁FN₂O₄

- Key Features : Piperidine moiety introduces a heterocyclic ring, increasing molecular weight (290.25 g/mol).

- Applications : Piperidine derivatives are common in anticancer agents; this compound’s fluorination may synergize with the dioxopiperidinyl group for enhanced activity .

Substituent Position and Saturation Effects

a. 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione

- Key Features : Saturation of the isoindole ring (2,3-dihydro) reduces aromaticity, altering electronic properties and reactivity.

- Impact : The saturated ring may decrease planarity, affecting π-π stacking interactions in liquid crystals or biological targets .

b. 5-Methoxy-2-(4-n-tridecafluorohexylphenyl)isoindole-1,3-dione

- Key Features : Methoxy group at position 5 and fluorinated alkyl chain.

- Mesophase Behavior : Exhibits smectic A (SmA) liquid crystalline phases with focal conic textures, attributed to the fluorinated tail’s phase-segregation behavior .

Data Table: Key Properties of Selected Isoindole Derivatives

*Calculated molecular weight based on inferred structure.

Biological Activity

5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C14H7F2NO2 |

| Molecular Weight | 259.21 g/mol |

| IUPAC Name | 5-fluoro-2-(4-fluorophenyl)isoindole-1,3-dione |

| InChI Key | IIJMBMUWXGKGFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)F |

The biological activity of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells. Its dual fluorine substitution enhances binding affinity and selectivity toward these targets .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 19 μM against A549 lung cancer cells, while other derivatives showed even lower IC50 values, indicating higher potency .

Anticancer Properties

Research indicates that 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione and its derivatives possess notable anticancer properties:

- Cell Line Studies : In vitro studies have reported that this compound exhibits substantial cytotoxicity against several cancer cell lines including HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). For example, derivative compounds have shown IC50 values ranging from 0.81 μM to 19 μM across different cell lines .

- Mechanisms of Action : The compound's anticancer effects are attributed to the modulation of signaling pathways involved in cell survival and proliferation. It may induce DNA damage and increase reactive oxygen species (ROS) levels within cells, which can lead to apoptosis .

Antimicrobial Activity

In addition to its anticancer potential, 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in RSC Advances evaluated various isoindole derivatives against multiple cancer cell lines. The findings indicated that fluorinated derivatives consistently exhibited enhanced anti-proliferative activity compared to their non-fluorinated counterparts .

- Mechanistic Insights : Another study highlighted the role of 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione in modulating P-glycoprotein levels in multidrug-resistant (MDR) cancer cells. This suggests potential applications in overcoming drug resistance in chemotherapy .

- Synthesis and Characterization : Research has also focused on the efficient synthesis of this compound and its derivatives using various organic chemistry techniques. These synthesized compounds have been characterized using spectroscopic methods to confirm their structures and purity .

Q & A

Q. What strategies validate the environmental fate of this compound in interdisciplinary studies?

- Methodological Answer : Deploy lifecycle assessment (LCA) models combined with experimental degradation studies (e.g., photolysis/hydrolysis under simulated environmental conditions). Use high-resolution mass spectrometry (HRMS) to identify transformation products and assess ecotoxicity via in silico QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.